Ferrocin A

Description

Contextualization within Natural Product Chemistry and Organometallic Biology

Natural product chemistry is dedicated to the discovery, isolation, structure elucidation, and synthesis of chemical compounds produced by living organisms. These compounds have historically been a cornerstone of drug discovery. nih.gov Within this field, Ferrocin A is an anomaly. Organometallic compounds, characterized by at least one chemical bond between a carbon atom of an organic molecule and a metal, are exceedingly rare in nature. The vast majority of known organometallic compounds, such as the archetypal "sandwich" compound ferrocene (B1249389), are synthetic. researchgate.netwikipedia.org Ferrocene, discovered in 1951, consists of an iron atom bonded between two parallel cyclopentadienyl (B1206354) rings and has become a versatile scaffold in medicinal chemistry, often incorporated into existing drug molecules to enhance their properties. japsonline.comacs.orgrsc.org

The field of organometallic biology explores the roles and applications of organometallic compounds in biological systems. While this field is dominated by synthetic and semi-synthetic compounds like ferrocene-drug conjugates, this compound represents a rare, naturally produced molecule with an iron-centered complex that exhibits potent biological activity. nih.govresearchgate.net Its existence suggests that nature has also harnessed the unique properties of metal-carbon interactions for functions such as chemical defense.

Historical Perspective and Discovery of the Ferrocin Family

The Ferrocin family of antibiotics was discovered in the early 1990s. nih.gov Researchers at Takeda Chemical Industries in Osaka, Japan, isolated a series of novel iron-containing peptide antibiotics from the culture filtrate of a Gram-negative bacterium. nih.gov This producing bacterium was identified as Pseudomonas fluorescens strain YK-310. nih.gov

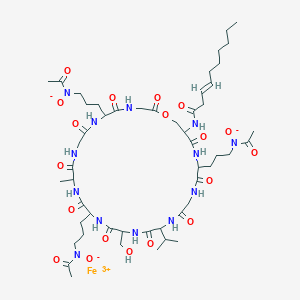

Through a process of butanol extraction and various chromatography techniques, including adsorption resin, silica (B1680970) gel, and reverse-phase HPLC, four distinct compounds were purified: this compound, B, C, and D. nih.gov Spectroscopic and degradative methods revealed their structures as novel peptide antibiotics. A key feature of their structure is the presence of three hydroxamate moieties that chelate a central ferric ion, forming an octahedral iron complex. nih.gov

| Compound | Producing Organism | Year of Discovery | Key Structural Feature |

|---|---|---|---|

| This compound | Pseudomonas fluorescens YK-310 | 1993 | Iron-containing peptide with hydroxamate moieties |

| Ferrocin B | Pseudomonas fluorescens YK-310 | 1993 | Iron-containing peptide with hydroxamate moieties |

| Ferrocin C | Pseudomonas fluorescens YK-310 | 1993 | Iron-containing peptide with hydroxamate moieties |

| Ferrocin D | Pseudomonas fluorescens YK-310 | 1993 | Iron-containing peptide with hydroxamate moieties |

Significance of this compound in Antimicrobial Research

The discovery of this compound and its congeners was significant due to their potent and selective antibacterial activity. The Ferrocins demonstrated in vitro activity against Gram-negative bacteria. nih.gov While they showed comparable activity against both Escherichia coli and Pseudomonas aeruginosa in standard lab media, their therapeutic effect in vivo was notably selective. In mouse models of infection, the Ferrocins showed strong therapeutic efficacy specifically against P. aeruginosa. nih.gov This selectivity is of high interest in antimicrobial research, as infections caused by P. aeruginosa, particularly in hospital settings, are often difficult to treat due to high levels of antibiotic resistance.

The unique structure of this compound, combining a peptide backbone with a central iron complex, offers a novel scaffold for antibiotic development. This is distinct from the many semi-synthetic ferrocene derivatives that have been tested for antimicrobial properties, where a synthetic ferrocene moiety is attached to another molecule. japsonline.comresearchgate.netnih.gov this compound's naturally evolved structure provides a new blueprint for designing agents that can potentially evade existing resistance mechanisms.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

Since its initial discovery and characterization, specific research focused exclusively on this compound has been limited. The broader field of bio-organometallic chemistry has heavily emphasized the synthesis and application of ferrocene derivatives. nih.govbiomedpharmajournal.org Thousands of studies have explored ferrocene-containing compounds for their potential as anticancer, antimalarial, antifungal, and antibacterial agents. nih.govresearchgate.netacs.org This extensive research has led to promising candidates like ferroquine, an antimalarial, and ferrocifens, a class of anticancer agents. nih.gov

Despite the vast research into synthetic ferrocenyl drugs, several questions regarding the naturally produced this compound remain largely unaddressed:

Biosynthetic Pathway: The precise enzymatic machinery that P. fluorescens uses to assemble this complex bio-organometallic molecule is not fully understood. Elucidating this pathway could enable biosynthetic engineering approaches to create novel Ferrocin analogs.

Mechanism of Action: While its antibacterial activity is established, the specific molecular target and mechanism by which this compound exerts its selective effect on P. aeruginosa have not been detailed. Understanding this could reveal new vulnerabilities in pathogenic bacteria.

Spectrum of Activity: A comprehensive evaluation of this compound's activity against a wider range of clinically relevant, multidrug-resistant bacterial strains is needed to fully assess its therapeutic potential.

Structure-Activity Relationship: The contribution of the central iron complex versus the peptide portion of the molecule to its biological activity and selectivity is an area ripe for investigation.

Future research into this compound could bridge the gap between the study of natural products and the development of synthetic organometallic pharmaceuticals, offering new insights into the design of next-generation antibiotics.

Structure

2D Structure

Properties

CAS No. |

114550-08-2 |

|---|---|

Molecular Formula |

C51H82FeN13O19 |

Molecular Weight |

1237.1 g/mol |

IUPAC Name |

iron(3+);(E)-N-[6,15,27-tris[3-[acetyl(oxido)amino]propyl]-18-(hydroxymethyl)-12-methyl-2,5,8,11,14,17,20,23,26,29-decaoxo-21-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]dec-3-enamide |

InChI |

InChI=1S/C51H82N13O19.Fe/c1-8-9-10-11-12-13-14-21-40(69)57-39-29-83-43(72)27-54-46(74)35(18-15-22-62(80)32(5)66)56-41(70)25-52-45(73)31(4)55-48(76)37(20-17-24-64(82)34(7)68)59-49(77)38(28-65)60-51(79)44(30(2)3)61-42(71)26-53-47(75)36(58-50(39)78)19-16-23-63(81)33(6)67;/h13-14,30-31,35-39,44,65H,8-12,15-29H2,1-7H3,(H,52,73)(H,53,75)(H,54,74)(H,55,76)(H,56,70)(H,57,69)(H,58,78)(H,59,77)(H,60,79)(H,61,71);/q-3;+3/b14-13+; |

InChI Key |

NFEHNCXMXVNUPC-IERUDJENSA-N |

SMILES |

CCCCCCC=CCC(=O)NC1COC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCN(C(=O)C)[O-])C(C)C)CO)CCCN(C(=O)C)[O-])C)CCCN(C(=O)C)[O-].[Fe+3] |

Isomeric SMILES |

CCCCCC/C=C/CC(=O)NC1COC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCN(C(=O)C)[O-])C(C)C)CO)CCCN(C(=O)C)[O-])C)CCCN(C(=O)C)[O-].[Fe+3] |

Canonical SMILES |

CCCCCCC=CCC(=O)NC1COC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCN(C(=O)C)[O-])C(C)C)CO)CCCN(C(=O)C)[O-])C)CCCN(C(=O)C)[O-].[Fe+3] |

Synonyms |

ferrocin A |

Origin of Product |

United States |

Isolation, Fermentation, and Preliminary Characterization of Ferrocin a

Identification and Taxonomy of Producing Microorganisms: Pseudomonas fluorescens YK-310

Ferrocin A, alongside its congeners Ferrocin B, C, and D, is a novel iron-containing peptide antibiotic. These compounds are produced by the Gram-negative bacterium Pseudomonas fluorescens YK-310. This microorganism was identified and characterized as the producer during a screening program aimed at discovering new antipseudomonal antibiotics. rsc.orgmetrohm.comaatbio.com Ferrocins are structurally classified as iron-containing cyclic lipodecapeptides. aatbio.com

| Compound | Producing Microorganism | Classification |

|---|---|---|

| This compound | Pseudomonas fluorescens YK-310 | Iron-containing cyclic lipodecapeptide antibiotic |

Fermentation Strategies for Optimized this compound Production

The production of ferrocins by Pseudomonas fluorescens YK-310 typically occurs in low yields. aatbio.com However, research indicates that the presence of iron (Fe) in the growth media can significantly increase the production rate of these compounds. aatbio.com While specific, detailed fermentation strategies for optimizing this compound production are not extensively documented, general principles applicable to microbial compound production suggest that optimizing environmental factors such as media composition, temperature, and pH are critical for enhanced yields. rsc.org Submerged fermentation (SmF) is generally favored over solid-state fermentation (SSF) for producing microbial metabolites due to the superior control it offers over these environmental parameters. biomedpharmajournal.orgnist.gov

Extraction and Purification Methodologies for this compound

The isolation and purification of this compound involve a sequence of extraction and chromatographic separation steps designed to obtain the compound from the complex microbial culture.

The purification process for ferrocins, including this compound, begins with the butanol extraction of the culture filtrate. rsc.orgebi.ac.uk Following this initial extraction, a multi-stage chromatographic approach is employed to achieve high purity. This typically includes:

Adsorption Resin Chromatography: Utilized for initial separation and concentration of the target compounds. rsc.orgebi.ac.uk

Silica (B1680970) Gel Chromatography: Employs silica gel as a stationary phase, separating compounds based on differences in polarity. rsc.orgebi.ac.uk

Preparative Reverse-Phase High-Performance Liquid Chromatography (HPLC): A high-resolution technique crucial for the final purification, separating compounds based on their hydrophobic interactions with the stationary phase. rsc.orgebi.ac.uk

| Purification Step | Methodology | Purpose |

|---|---|---|

| Initial Extraction | Butanol extraction of culture filtrate | Separation of this compound from the aqueous culture medium |

| First Chromatographic Step | Adsorption resin chromatography | Preliminary separation and concentration |

| Second Chromatographic Step | Silica gel chromatography | Further purification based on polarity differences |

| Final Purification | Preparative reverse-phase HPLC | High-resolution separation to achieve desired purity |

While chromatographic techniques are central to the purification of this compound, other non-chromatographic methods are generally employed in chemical purification, such as recrystallization and sublimation. up.ac.zarsc.org For certain complex molecules like metallofullerenes, non-chromatographic methods such as Lewis acid-based complexation and supramolecular approaches have been explored. nist.gov However, for this compound specifically, the reported literature primarily details the use of the aforementioned chromatographic methods for its isolation and purification. rsc.orgebi.ac.uk

Preliminary Spectroscopic Fingerprinting for Research Purposes

The elucidation of the chemical structures of ferrocins, including this compound, has been accomplished through a combination of spectroscopic and degradative methods. rsc.org Although specific, detailed spectroscopic data (e.g., precise Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) band frequencies, or Ultraviolet-Visible (UV-Vis) absorption maxima) for this compound are not explicitly detailed in the public domain search results, the characterization of such complex natural products typically involves a suite of analytical techniques. These generally include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the arrangement of hydrogen and carbon atoms within the molecule (e.g., ¹H NMR, ¹³C NMR). rsc.org

Infrared (IR) Spectroscopy: Employed to identify characteristic functional groups present in the compound based on their vibrational frequencies. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to analyze electronic transitions within the molecule, providing insights into conjugated systems and chromophores. rsc.org

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns, which are crucial for determining the molecular formula and structural features. rsc.org

These collective spectroscopic analyses are fundamental for confirming the identity and structural integrity of isolated compounds like this compound.

Comprehensive Structural Elucidation of Ferrocin a

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a fundamental tool for determining the precise molecular weight and elemental composition of a novel compound. For Ferrocin A, HRMS would have been employed to establish its molecular formula. This technique provides the high accuracy necessary to distinguish between compounds with the same nominal mass but different elemental compositions.

While the discovery of this compound mentions the use of spectroscopic methods for characterization, specific high-resolution mass spectrometry data, such as the exact measured mass, molecular formula, or detailed fragmentation patterns from MS/MS analysis, are not available in the reviewed literature. nih.govjst.go.jp Such fragmentation analysis would be critical in sequencing the peptide backbone and identifying the constituent amino acids and other structural components.

Advanced Nuclear Magnetic Resonance Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for delineating the precise atomic connectivity and stereochemistry of complex natural products like this compound.

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR ExperimentsTo assemble the complete structure, a suite of two-dimensional NMR experiments would be required:

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within each amino acid residue.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting the individual amino acid residues by showing correlations between protons and carbons that are two or three bonds away, thus establishing the peptide sequence.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on the spatial proximity of protons, which is vital for determining the three-dimensional folding of the peptide and the relative stereochemistry.

Although NMR spectroscopy was a central technique in the structure elucidation of this compound, specific chemical shift data (δ), coupling constants (J), or detailed correlations from these 1D and 2D experiments are not publicly available in the reviewed sources.

Vibrational and Electronic Spectroscopy for Functional Group and Electronic Structure Analysis (e.g., IR, UV-Vis)

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. For this compound, IR spectroscopy would confirm the presence of key structural features, including:

Amide groups: Characteristic absorptions for N-H stretching and C=O stretching.

Hydroxamate groups: Absorptions related to the C=O and N-O bonds.

Alkyl groups: C-H stretching and bending vibrations.

UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic structure of a molecule, particularly for compounds with chromophores. As an iron-containing siderophore, this compound's UV-Vis spectrum would be dominated by absorptions related to the ferric-hydroxamate complex. These are typically intense ligand-to-metal charge-transfer (LMCT) bands in the visible region, which are responsible for the characteristic color of such complexes. While the use of these spectroscopic methods is implied in the compound's initial characterization, the specific absorption maxima (λmax) and vibrational frequencies (cm⁻¹) for this compound are not detailed in the available literature. nih.govjst.go.jp

Single-Crystal X-ray Diffraction for Three-Dimensional Architecture and Absolute Configuration

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry. This technique is considered the definitive method for structural proof. There is no information in the available literature to indicate that a single crystal of this compound suitable for X-ray analysis has been obtained. Therefore, no crystallographic data is available.

Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Since this compound is a peptide composed of amino acids, it is inherently chiral. CD spectroscopy would be highly valuable for:

Investigating the secondary structure of the peptide backbone (e.g., presence of turns or ordered conformations).

Probing the chiral environment around the ferric ion within the octahedral complex, as the coordination of the hydroxamate ligands can result in a specific stereochemistry at the metal center.

While CD spectroscopy is a standard technique for such structural studies, no experimental CD spectra or related data for this compound have been reported in the reviewed literature.

Computational Approaches to the Structural Analysis of this compound Remain Unexplored

Despite the critical role that computational chemistry plays in modern drug discovery and structural biology, a thorough search of the scientific literature reveals a significant gap in the application of these methods to the study of this compound. As of now, there are no published studies detailing the use of computational chemistry for the structural validation or conformational analysis of this complex molecule.

Computational techniques, such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and other molecular modeling approaches, are powerful tools for elucidating the three-dimensional structure of molecules, predicting their dynamic behavior, and validating experimental findings. These methods are routinely used to:

Validate Proposed Structures: Computational models can predict spectroscopic data (e.g., NMR and IR spectra) which can then be compared with experimental data to confirm or refine a proposed chemical structure.

Analyze Conformational Landscapes: Molecules, particularly large and flexible ones like this compound, can exist in numerous spatial arrangements or conformations. Conformational analysis helps identify the most stable (lowest energy) conformations, which are often the biologically active forms.

Predict Molecular Properties: A wide range of physicochemical properties, such as electronic distribution, dipole moment, and reactivity, can be calculated, providing insights into the molecule's behavior and potential interactions.

The absence of such studies for this compound means that our understanding of its structural and dynamic properties is limited to what can be inferred from its 2D structure. Key questions regarding its preferred 3D shape, flexibility, and the spatial arrangement of its functional groups remain unanswered.

Future computational research on this compound would be invaluable. For instance, DFT calculations could provide insights into the electronic structure and reactivity of the molecule. Molecular dynamics simulations could reveal how this compound behaves in a biological environment, such as in the presence of water or a target protein, and identify its dominant conformations.

The data that could be generated from such studies would be instrumental in guiding future research, including the design of derivatives with improved properties and the elucidation of its mechanism of action at a molecular level. The table below illustrates the type of data that is typically generated in computational studies and which is currently unavailable for this compound.

Table 3.6.1: Illustrative Data from Computational Chemistry Studies (Currently Unavailable for this compound)

| Computational Method | Potential Insights for this compound |

| Density Functional Theory (DFT) | Optimized 3D geometry, electronic properties (HOMO/LUMO energies), predicted spectroscopic signatures. |

| Molecular Dynamics (MD) | Conformational flexibility, solvent interactions, identification of stable conformers. |

| Conformational Search | Mapping of the potential energy surface, identification of low-energy conformers. |

Biosynthetic Pathway Elucidation of Ferrocin a

Identification and Characterization of Key Biosynthetic Enzymes

The biosynthesis of Ferrocin A is orchestrated by a complex enzymatic machinery. A key finding in the elucidation of the this compound biosynthetic pathway is the identification of a gene cluster comprising thirteen genes, three of which encode Non-Ribosomal Peptide Synthetases (NRPSs). wikipedia.org Non-Ribosomal Peptide Synthetases are multi-modular enzymes responsible for the assembly of non-ribosomal peptides, such as this compound, from various amino acid building blocks, often incorporating modifications and cyclization steps. While the specific functions and characterization details of each of the thirteen genes and the individual NRPS modules within the this compound biosynthetic pathway are part of ongoing research, their presence is indicative of a non-ribosomal synthesis mechanism. wikipedia.org

Genetic Basis of this compound Biosynthesis

The production of this compound is genetically encoded within a specific region of the Pseudomonas fluorescens YK-310 genome. wikipedia.org

Biosynthetic Gene Cluster Identification and Analysis

The biosynthetic gene cluster (BGC) responsible for this compound production has been identified in Pseudomonas fluorescens YK-310. wikipedia.org This cluster encompasses thirteen genes, including the crucial three genes encoding Non-Ribosomal Peptide Synthetases (NRPSs). wikipedia.org The identification of such gene clusters typically involves genome sequencing followed by bioinformatic analysis, often leveraging tools that predict secondary metabolite gene clusters based on conserved enzyme motifs. Subsequent experimental validation, such as gene knockout studies, further supports the proposed roles of these genes in the biosynthetic pathway. wikipedia.org

Biotechnological Approaches for Enhanced Production or Pathway Engineering

Given the low natural production amounts of ferrocins, biotechnological strategies are being explored to enhance their yield. wikipedia.org Two primary approaches have shown promise:

Exploiting Iron-Dependent Production: Recognizing that this compound production increases with the presence of iron in the media, researchers have leveraged this behavior to improve production yields. wikipedia.org This suggests that optimizing iron availability in fermentation processes could be a straightforward method for boosting output.

Overexpression of Regulatory Elements: The overexpression of the positive LuxR regulator has been demonstrated to significantly increase the production rate of ferrocins. wikipedia.org This highlights a direct genetic engineering strategy to upregulate the biosynthetic pathway.

These approaches demonstrate the potential for metabolic engineering and synthetic biology techniques to optimize the biosynthesis of this compound, paving the way for more efficient and scalable production of this valuable lipodecapeptide.

Synthetic Chemistry of Ferrocin a and Its Analogs

Total Synthesis Strategies for Ferrocin A (Theoretical and Reported Approaches)

The total synthesis of ferrocene-containing peptides typically involves the strategic coupling of ferrocene (B1249389) derivatives with amino acid building blocks or pre-formed peptide chains. Reported approaches often leverage the reactivity of ferrocene, which readily undergoes electrophilic substitution reactions, and combine it with established peptide synthesis techniques.

One common strategy involves the preparation of ferrocene-modified amino acids, which then serve as monomers for peptide synthesis. For instance, N- and C-protected derivatives of 1'-(1-aminoethyl)ferrocene-1-carboxylic acid (Fcca) have been synthesized through multi-step sequences involving Friedel-Crafts reactions, lithiation/ethoxycarbonylation, and hydrogenation of oxime intermediates srce.hr. Another method for preparing ferrocene-modified amino acid methyl esters utilizes reductive amination conditions, starting from ferrocene pyrazole (B372694) carbaldehyde and various amino acids researchgate.net. Similarly, ferrocene aldehyde can be condensed with amino acid esters to form Schiff bases, which are subsequently reduced to yield ferrocene methyl amino acids acs.org.

For C-linked ferrocenyl amino acids, an efficient route involves the coupling of 2-ferrocenyl-1,3-dithiane with iodides derived from aspartic acid or glutamic acid using n-butyllithium, followed by reduction or hydrolysis of the dithiane group nih.gov. The resulting ferrocene-containing amino acids are stable and can be directly incorporated into peptides nih.gov.

The synthesis of ferrocene-containing dendrimers, representing more complex structures, has also been achieved through chromatography-free methods, demonstrating high combined yields nih.gov.

Design and Synthesis of this compound Analogs and Derivatives

The design of ferrocene analogs and derivatives focuses on modulating their properties through specific structural modifications of either the peptide backbone or the ferrocene moiety, or by combining them with other bioactive scaffolds.

Modifications to the peptide backbone in ferrocene-peptide conjugates are crucial for influencing their conformational flexibility, stability, and interactions. Ferrocene incorporation into peptide sequences has been shown to induce the formation of hydrogen-bond-based secondary structural elements, such as β-turns and 3₁₀-helices, similar to those found in natural peptides and proteins mdpi.compreprints.orgresearchgate.net.

Solution-phase peptide synthesis methods, often employing activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), are commonly used to form amide bonds in a step-by-step manner mdpi.com. Examples include the synthesis of bis-ferrocenyl peptides like Fc-CO-(Aib)n-NH–Fc and Fc-CO-[L-Dap(Boc)]n-NH-Fc, where the sequence and chirality of the amino acids influence the intramolecular hydrogen bonding network and electronic interactions between ferrocene units mdpi.com. Conjugation of methyl 1′-aminoferrocene-carboxylate with dipeptides like Pro-Ala has also been explored to investigate turn formation potential researchgate.net.

Common modifications include the introduction of various substituents onto one or both cyclopentadienyl (B1206354) rings. For instance, 1,1′-disubstituted ferrocenes are frequently synthesized, and methodologies like directed deprotolithiation using removable directing groups have been developed to achieve specific substitution patterns, including 1,3-disubstituted ferrocenes rsc.orguniv-rennes.fr. The synthesis of 1,1′-bis(sulfonyl)ferrocene derivatives, for example, involves converting 1,1′-bis(sulfonate)ferrocene ammonium (B1175870) salt to 1,1′-bis(sulfonylchloride)ferrocene, which can then be used to synthesize mono- and bis-sulfonamide derivatives rsc.org.

Ferrocene imide derivatives, such as Fc−CO−NH−CO−Me, Fc−CO−NH−CO−Fc, and Fc−CO−NH−CO−Fn−CO−NH−CO−Fc, have been prepared by reacting ferrocenecarboxamide (B1143370) with various acyl chlorides, leading to mononuclear, dinuclear, and trinuclear ferrocene imides nih.gov. These modifications can induce specific helical conformations through π-stacking and C−H∙∙∙π interactions nih.gov.

Hybridization involves covalently linking the ferrocene-peptide construct with other known bioactive scaffolds to create conjugates with enhanced or novel biological activities. This strategy leverages the distinct properties of each component.

Examples include the synthesis of Nα-Nε-(ferrocene-1-acetyl)-l-lysine, where a ferrocene substituent is attached to the ε-amino group of lysine (B10760008) via a stable amide bond nih.gov. This unnatural ferrocenyl amino acid is suitable for incorporation into peptides or proteins and has shown DNA cleaving ability nih.gov.

Ferrocene has also been incorporated into analogues of established drugs, such as tyrosine kinase inhibitors like imatinib (B729) and nilotinib, by replacing phenyl or heteroaromatic rings with a ferrocenyl group nih.gov. These ferrocene-modified analogues have exhibited potent and selective anti-cancer activity, demonstrating the potential of ferrocene as a bioisostere nih.gov.

Furthermore, ferrocene has been conjugated with steroid moieties, often through acylation reactions, to yield steroid-ferrocene conjugates with various biological activities biomedpharmajournal.orgarkat-usa.org. The versatility of ferrocene's structural framework allows for tailoring properties to suit specific applications in medicinal chemistry biomedpharmajournal.org.

Methodological Advancements in Ferrocene-Containing Peptide Synthesis

Significant advancements have been made in the synthetic methodologies for ferrocene-containing peptides, focusing on efficiency, stereocontrol, and the development of new coupling techniques.

Solid-phase synthesis techniques, initially developed for peptide synthesis by Merrifield, have been successfully adapted for organometallic compounds containing ferrocene nih.gov. This approach allows for the synthesis of asymmetric ferrocene bio-conjugates, such as biotin-ferrocene-cysteine, by circumventing side reactions and improving yields and purity nih.gov. The use of orthogonally substituted 1'-Fmoc-amino-ferrocene-1-carboxylic acid is an example of a building block designed for solid-phase synthesis of complex ferrocene systems nih.gov.

Transition metal-catalyzed reactions, particularly C–H functionalization, have emerged as powerful tools for synthesizing ferrocene derivatives in an atom- and step-economic fashion rsc.org. While many such reactions traditionally relied on precious 4d or 5d transition metal catalysts, recent progress has focused on utilizing inexpensive 3d metals rsc.org. Palladium-catalyzed coupling reactions have been employed to connect ferrocene alkyne derivatives to iodo amino acids, yielding ferrocene-labeled amino acid derivatives researchgate.net.

Microwave-assisted procedures have also been reported for the synthesis of ferrocene-functionalized triazole derivatives, offering advantages such as reduced reaction times, higher reaction rates, and improved yields mdpi.com. These advancements contribute to more efficient and sustainable routes for preparing complex ferrocene-peptide conjugates.

Data Tables

Here are some illustrative examples of ferrocene-containing amino acids and peptides, and the synthetic strategies involved.

Table 1: Examples of Ferrocene-Containing Amino Acids and Their Synthesis

| Compound Name / Type | Ferrocene Moiety Attachment | Synthetic Strategy | Key Features | Reference |

| 1'-(1-aminoethyl)ferrocene-1-carboxylic acid (Fcca) | Attached to cyclopentadienyl ring | Friedel-Crafts reaction, lithiation/ethoxycarbonylation, hydrogenation of oxime | N- and C-protected derivatives | srce.hr |

| Ferrocene-modified pyrazole amino acids methyl esters | Linked via pyrazole | Reductive amination of ferrocene pyrazole carbaldehyde with amino acids | Good to quantitative yields | researchgate.net |

| Ferrocene methyl amino acids | Linked via methylene (B1212753) bridge | Condensation of ferrocene aldehyde with amino acid esters, followed by NaBH₄ reduction | Enantiomerically pure derivatives | acs.org |

| Nα-Nε-(ferrocene-1-acetyl)-l-lysine | Amide bond to ε-amino group of lysine | Coupling of protected lysine with succinimido ester of ferroceneacetic acid | Stable amide bond, DNA cleaving ability | nih.gov |

| C-linked ferrocenyl amino acids | C-linked side chain (δ- or ε-position) | Coupling of 2-ferrocenyl-1,3-dithiane with iodo-derivatives of aspartic/glutamic acid | Stable, useful building blocks for peptide synthesis | nih.gov |

Table 2: Examples of Ferrocene-Peptide Conjugates and Their Synthesis

| Conjugate Type | Ferrocene Integration | Synthetic Strategy | Key Features | Reference |

| Bis-ferrocenyl peptides (e.g., Fc-CO-(Aib)n-NH–Fc) | N- and C-terminal capping with ferrocene | Solution-phase synthesis, EDC/HOBt coupling | Induces 3₁₀-helix formation, intramolecular H-bonding | mdpi.com |

| Ferrocene-dipeptide conjugates (e.g., with Pro-Ala) | Conjugation to aminoferrocene-carboxylate | Solution methods, step-by-step amide bond formation | Investigates turn formation potential | researchgate.net |

| Ferrocene-imidazoles, triiron vinyliminium complexes, oxindole (B195798) derivatives | Functionalization of ferrocene with pharmacophore groups | Various synthetic routes | Enhanced hydrophilicity, diverse biological activities | nih.gov |

| Ferrocene imide derivatives (e.g., Fc−CO−NH−CO−Me) | Imide linkage | Reaction of ferrocenecarboxamide with acyl chlorides | Induces helical conformations, π-stacking | nih.gov |

Structure Activity Relationship Sar Studies of Ferrocin a and Its Derivatives

Correlating Structural Features with Antimicrobial Potency

A detailed correlation of Ferrocin A's structural features with its antimicrobial potency has not been extensively reported in the available scientific literature. The initial discovery and characterization of this compound and its congeners (Ferrocin B, C, and D) identified them as novel iron-containing peptide antibiotics with activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa. nih.gov

The key known structural features of the Ferrocin family include:

A cyclic peptide backbone.

The presence of three hydroxamate groups that form a stable octahedral complex with a ferric ion. nih.govjst.go.jp

While these features are essential for its function, likely involving iron transport and sequestration, specific studies modifying these components to observe corresponding changes in antimicrobial potency are not publicly documented. Research that systematically alters the peptide sequence, the length or nature of the acyl side chain, or the hydroxamate moieties to establish a clear SAR is currently unavailable.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

There is no evidence of Quantitative Structure-Activity Relationship (QSAR) models being developed for this compound in the available literature. QSAR studies are computational methods that correlate the variation in the biological activity of a series of compounds with changes in their physicochemical properties, represented by molecular descriptors. To build a reliable QSAR model, a dataset of structurally related compounds with a range of measured biological activities is required. As extensive studies on a series of this compound derivatives have not been published, the necessary data to perform QSAR modeling does not appear to exist.

Ligand Design Principles Derived from SAR for Enhanced Efficacy and Selectivity

The derivation of ligand design principles for enhancing the efficacy and selectivity of this compound is contingent on the availability of robust SAR and QSAR data. Given the lack of foundational research in these areas for this compound, no specific design principles have been established or reported. The development of such principles would require a systematic medicinal chemistry campaign, including the synthesis of various analogs and the evaluation of their antimicrobial activity and selectivity profiles. This body of work has not been published, precluding the formulation of clear guidelines for designing more potent or selective this compound-based antibiotics.

Molecular and Cellular Mechanism of Action of Ferrocin a

Identification of Specific Molecular Targets within Pathogenic Microorganisms

Studies have begun to elucidate the specific molecular targets of Ferrocin A, particularly within pathogenic microorganisms, shedding light on its potential biological activities.

This compound has been investigated for its interactions with key proteins, notably in the context of antiviral research. Molecular docking studies have identified specific binding patterns of this compound with SARS-CoV-2 nsp12, an RNA-dependent RNA polymerase. This compound was observed to form six hydrophobic interactions with nsp12 residues D623, K593, W598, D761, E811, and Q815. Additionally, it established ten hydrogen bonds with residues R553, R555, K621, D623, R624, S759, D761, K798, S814, and R836. wikipedia.org The this compound-iron complex (FAC) also demonstrated tight binding to nsp12. thermofisher.com These interactions suggest a direct engagement with critical viral machinery.

Table 1: this compound Interactions with SARS-CoV-2 nsp12 Residues

| Interaction Type | nsp12 Residues Involved |

| Hydrophobic | D623, K593, W598, D761, E811, Q815 wikipedia.org |

| Hydrogen Bonds | R553, R555, K621, D623, R624, S759, D761, K798, S814, R836 wikipedia.org |

While ferrocene (B1249389) derivatives are widely recognized for their ability to interact with nucleic acids, including DNA and RNA, specific detailed studies focusing solely on this compound's direct binding or intercalation with these biomolecules are not extensively documented in the provided literature. General ferrocene compounds have been shown to interact with DNA through various mechanisms, including electrostatic interactions, which can lead to DNA damage. americanelements.comnih.govbritannica.com

Cellular Permeability and Intracellular Accumulation

The cellular permeability and intracellular accumulation are crucial aspects of a compound's biological activity. Ferrocene compounds, in general, exhibit characteristics that facilitate their cellular uptake. Their lipophilic nature often contributes to their internalization into cells. sigmaaldrich.com For instance, neutral ferrocene (Fc) demonstrates higher internalization compared to its oxidized form, ferrocenium (B1229745) (Fc+), due to its greater lipophilicity. sigmaaldrich.com Some ferrocene derivatives have also been shown to accumulate in cells via transferrin receptor-mediated endocytosis. jove.com While specific data for this compound's cellular permeability and intracellular accumulation is not explicitly detailed, as a ferrocene derivative, it is expected to share similar properties influencing its entry and concentration within target cells.

Induction of Cellular Stress Responses (e.g., Oxidative Stress via Reactive Oxygen Species Generation)

A prominent mechanism of action attributed to ferrocene derivatives is the induction of cellular stress responses, particularly oxidative stress, through the generation of reactive oxygen species (ROS). The reversible redox chemistry of the ferrocene moiety allows for the formation of ferrocenium ions, which can then lead to the production of highly reactive hydroxyl radicals via the Fenton pathway. sigmaaldrich.com This disruption of the cellular ROS balance results in oxidative damage to cellular components such as proteins, lipids, and DNA, ultimately leading to cell death. nih.govsigmaaldrich.com Studies on various ferrocene derivatives have consistently demonstrated their capacity to enhance intracellular ROS levels in a dose-dependent manner, indicating that ROS generation is a tightly associated mechanism of their biological activity. jove.com As a ferrocene-containing compound, this compound is expected to contribute to this oxidative stress mechanism.

Modulation of Bacterial Cellular Pathways and Physiological Processes

Ferrocene derivatives can modulate various bacterial cellular pathways and physiological processes, contributing to their antimicrobial potential. This modulation often stems from their ability to induce cellular stress and interfere with essential cellular functions.

Interference with cell cycle progression is a recognized mechanism by which some ferrocene derivatives exert their biological effects. Several novel ferrocene derivatives have been shown to suppress cell proliferation by inducing cell cycle arrest, often at the G0/G1 phase. This arrest is typically associated with the downregulation of key cell cycle regulatory proteins, such as cyclin D1 and CDK4 (cyclin-dependent kinase 4). By halting the cell cycle, these compounds prevent the replication and division of target cells. While specific studies detailing this compound's direct impact on bacterial cell cycle progression are not explicitly provided in the available literature, this mechanism is a common characteristic observed among various ferrocene-containing compounds due to their broader cellular effects, including oxidative stress and potential interactions with cellular machinery.

Preclinical Biological Evaluation of Ferrocin a and Its Derivatives

In Vitro Antimicrobial Spectrum and Potency

Studies have investigated the antimicrobial activity of Ferrocin A and related ferrocene (B1249389) compounds against a variety of bacterial strains, demonstrating their potency across different microbial classifications.

Activity against Gram-Positive Bacterial Strains

Ferrocene derivatives have exhibited notable activity against Gram-positive bacterial strains. For instance, the ferrocene-coupled RP1 peptide (Fc-RP1) demonstrated enhanced antimicrobial activity against Streptococcus agalactiae, being four times more active than the RP1 peptide alone with a Minimum Inhibitory Concentration (MIC) of 0.96 μmol L-1, compared to 4.3 μmol L-1 for RP1 fishersci.fiamericanelements.com. Fc-RP1 also reduced the MICs for Enterococcus faecalis to 7.9 μmol L-1 and for Staphylococcus aureus to 3.9 μmol L-1 fishersci.fiamericanelements.com.

Another class, ferrocenyl-N-acyl hydrazones (Fc-NAH), showed antimicrobial activity against all tested microorganisms, with the most favorable results observed against Gram-positive bacteria, particularly Bacillus subtilis and S. aureus. The simplest derivative, Fc-NAH1, displayed activities comparable to standard antimicrobial drugs against these strains. Furthermore, some ferrocene derivatives have shown superior activity against Gram-positive bacteria compared to Gram-negatives, with one compound, C3, producing a maximum zone of inhibition of 22 mm against Streptococcus β-haemolyticus. Tri-metallic ferrocene compounds have also been reported to inhibit the growth of Gram-positive bacteria, including B. subtilis and S. aureus, at MICs as low as 2 μg mL-1.

Table 1: In Vitro Antimicrobial Activity of Ferrocene Derivatives against Gram-Positive Bacteria

| Compound/Class | Bacterial Strain | MIC (μmol L-1 or μg mL-1) | Notes | Source |

| Fc-RP1 | Streptococcus agalactiae | 0.96 μmol L-1 | 4x more active than RP1 peptide alone | fishersci.fiamericanelements.com |

| Fc-RP1 | Enterococcus faecalis | 7.9 μmol L-1 | Decreased MIC compared to RP1 | fishersci.fiamericanelements.com |

| Fc-RP1 | Staphylococcus aureus | 3.9 μmol L-1 | Decreased MIC compared to RP1 | fishersci.fiamericanelements.com |

| Fc-NAH1 | Bacillus subtilis | Not specified | Best activity, comparable to standard drugs | |

| Fc-NAH1 | Staphylococcus aureus | Not specified | Best activity, comparable to standard drugs | |

| Compound C3 | Streptococcus β-haemolyticus | Zone of inhibition: 22 mm | Comparatively better activity | |

| Tri-metallic compound | Bacillus subtilis | 2 μg mL-1 | Potent inhibition | |

| Tri-metallic compound | Staphylococcus aureus | 2 μg mL-1 | Potent inhibition |

Activity against Gram-Negative Bacterial Strains

Ferrocins A, B, C, and D, as a group of iron-containing peptide antibiotics, have demonstrated in vitro antibacterial activity against Gram-negative bacteria wikipedia.org. Specifically, this compound exhibited an MIC of 3.1 µg/mL against Pseudomonas aeruginosa IFO3080 americanelements.com. The Fc-RP1 peptide conjugate also showed a decreased MIC of 3.9 μmol L-1 against Escherichia coli fishersci.fiamericanelements.com.

Some ferrocene derivatives have shown superior activity against Gram-negative bacteria compared to Gram-positives. For example, compounds C1 and C4 yielded maximum zones of inhibition of 18 mm against Shigella dysenteriae and Klebsiella species, respectively. Ferrocene-carborane derivatives, such as FcSB1 and FcSB2, displayed broad-spectrum antimicrobial activity against various Gram-negative control strains and clinical isolates, including E. coli. Certain ferrocene-containing compounds were found to be active against Pseudomonas aeruginosa and Escherichia coli. However, it is noteworthy that some specific tri-metallic ferrocene derivatives (e.g., 1a, 9a, 9b, and 9c') did not show activity against Gram-negative bacteria like P. aeruginosa, E. coli, or Acinetobacter baumannii, possibly due to the protective outer membrane of these bacteria.

Table 2: In Vitro Antimicrobial Activity of this compound and Ferrocene Derivatives against Gram-Negative Bacteria

| Compound/Class | Bacterial Strain | MIC (μg/mL or μmol L-1) | Notes | Source |

| This compound | Pseudomonas aeruginosa IFO3080 | 3.1 µg/mL | Specific activity of this compound | americanelements.com |

| Fc-RP1 | Escherichia coli | 3.9 μmol L-1 | Decreased MIC compared to RP1 | fishersci.fiamericanelements.com |

| Compound C1 | Shigella dysenteriae | Zone of inhibition: 18 mm | Comparatively better activity | |

| Compound C4 | Klebsiella species | Zone of inhibition: 18 mm | Comparatively better activity | |

| FcSB1, FcSB2 | E. coli | Not specified | Broad-spectrum activity | |

| Ferrocene-containing compounds | Pseudomonas aeruginosa | Not specified | Demonstrated activity | |

| Ferrocene-containing compounds | Escherichia coli | Not specified | Demonstrated activity |

Evaluation against Multi-Drug Resistant Bacterial Isolates

Ferrocene derivatives have shown promise in combating multi-drug resistant (MDR) bacterial isolates. Ferrocene-carborane derivatives, such as FcSB1 and FcSB2, exhibited broad-spectrum antimicrobial activities against MDR clinical isolates, including Acinetobacter baumannii. These effects were observed to be dose-dependent, transitioning from bacteriostatic to bactericidal with increasing concentrations.

A specific ferrocene-substituted carborane derivative, Fc(2)SBCp(1), was evaluated against two prevalent MDR pathogens: Gram-positive Staphylococcus aureus and Gram-negative Pseudomonas aeruginosa. In vitro studies revealed that its antimicrobial activity could shift from bacteriostatic to bactericidal with increasing concentration, and it was capable of preventing biofilm formation at concentrations below its MIC. Certain ferrocene quaternary ammonium (B1175870) compounds (QACs) have also been identified as effective against multidrug-resistant bacteria, including those categorized as ESKAPE pathogens. Furthermore, the electrochemical redox properties of ferrocene-containing antibiotics allow for controlled activation and inactivation, with the alternating use of reduced and oxidized forms demonstrating a favorable effect in preventing the emergence of bacterial resistance. Some ferrocene derivatives have shown activity against S. aureus strains, including methicillin-resistant S. aureus (MRSA) and vancomycin-intermediate S. aureus (VISA) strains, at low micromolar concentrations.

In Vitro Selectivity and Cytotoxicity Studies in Non-Target Mammalian Cell Lines

Assessing the selectivity and cytotoxicity of this compound and its derivatives against non-target mammalian cell lines is critical for determining their therapeutic index. Ferrocene itself is generally regarded as a stable and non-toxic compound.

Studies on ferrocene-peptide conjugates, such as Fc-RP1, have shown no significant cytotoxicity against HaCaT cells (a non-target mammalian cell line) even at high concentrations (500 μg/mL), indicating a high potential for this compound as a new drug candidate fishersci.fiamericanelements.com. Similarly, ferrocene-carborane derivatives (FcSB1 and FcSB2) demonstrated minimal to no toxic effects on normal cells, such as Human Embryonic Lung Fibroblast (HELF) cells, and caused negligible hemolysis at their effective MICs. Another ferrocene-substituted carborane derivative, Fc(2)SBCp(1), also exhibited little to no toxic effect on normal cells/tissues and minimal hemolysis.

Certain ferrocene derivatives have displayed selective toxicity, showing moderate toxicity against MRC-5 cells but being non-toxic to HepG2 cells up to 100 μM, while simultaneously exhibiting high activity against Gram-positive bacteria at much lower concentrations (2–4 μg mL-1). Triiron vinyliminium complexes incorporating a ferrocenyl moiety demonstrated potent cytotoxicity primarily towards cancer cell lines, with significantly higher IC50 values (up to 35 times) observed in non-tumoral cells, indicating excellent selectivity. Ferrocenyl bioconjugates designed as anti-cancer agents were found to be significantly less active against normal human dermal fibroblast cells, suggesting a degree of selectivity for cancer cells.

The mechanism of action for some ferrocene-containing complexes often involves the facile formation of the ferrocenium (B1229745) ion, which can lead to the production of reactive oxygen species (ROS), inducing oxidative damage. This property is frequently linked to their cytotoxic activity, particularly in rapidly proliferating cells like cancer cells.

In Vivo Efficacy in Experimentally Infected Animal Models

In vivo studies provide crucial insights into the therapeutic efficacy of this compound and its derivatives within a living system, often utilizing animal models to simulate human infections.

Murine Models of Bacterial Infection (e.g., P. aeruginosa, Escherichia coli)

Murine models are widely employed for evaluating the in vivo efficacy of antimicrobial agents against bacterial infections due to their cost-effectiveness, genetic tractability, and physiological similarities to humans.

Ferrocins, including this compound, have shown strong therapeutic effects in experimentally infected mice. Notably, they demonstrated selective efficacy against Pseudomonas aeruginosa in these models, with an effective dose 50 (ED50) ranging from 0.2 to 0.6 mg/Kg for the class of ferrocins wikipedia.orgamericanelements.com. This indicates a significant therapeutic impact in a living system.

A ferrocene-substituted carborane derivative, Fc(2)SBCp(1), proved highly effective in in vivo studies for treating bacteremia caused by both Staphylococcus aureus and Pseudomonas aeruginosa. It also showed efficacy in treating interstitial pneumonia induced by S. aureus. Animal models of infection are typically established by inducing infections with live bacterial strains, such as S. aureus and E. coli. Humanized mouse models are also being developed to more accurately replicate human disease characteristics in bacterial infections, including those caused by P. aeruginosa and E. coli, to improve the clinical relevance of preclinical findings.

Other Relevant Preclinical Infection Models

Preclinical evaluations of this compound have primarily focused on its antibacterial efficacy. In vitro studies have shown that this compound, along with other ferrocins, exhibits antibacterial activity against Gram-negative bacteria. Specifically, it has demonstrated activity against both Escherichia coli and Pseudomonas aeruginosa when tested on standard assay media. nih.gov

Beyond in vitro assessments, the therapeutic potential of ferrocins, including this compound, has been investigated in in vivo preclinical infection models. In experimentally infected mice, ferrocins displayed strong therapeutic effects. Notably, these effects were observed to be selective against Pseudomonas aeruginosa, indicating a targeted action against this specific pathogen in a living system. nih.gov

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models (excluding human data)

It is important to distinguish this compound, the peptide antibiotic, from various ferrocene-based compounds or ferrocenyl derivatives (e.g., Ferroquine, Ferrocifen, or other compounds sometimes referred to as "Ferrocene-A" in different contexts). These ferrocene-based compounds, which incorporate a ferrocenyl moiety into their structure, have undergone extensive preclinical and clinical evaluations for diverse therapeutic applications, including antimalarial, anticancer, and other antimicrobial activities, with detailed pharmacokinetic and pharmacodynamic profiles reported for them. However, such specific PK/PD data for the naturally occurring peptide antibiotic this compound are not provided in the current scope of information.

Advanced Analytical and Bioanalytical Methodologies for Ferrocin a Research

Chromatographic Techniques for Isolation, Separation, and Purity Assessment

The initial step in studying Ferrocin A often involves its isolation from the culture filtrate of producing microorganisms, such as Pseudomonas fluorescens. nih.gov Chromatographic techniques are indispensable for this purpose, enabling the separation of this compound from a complex mixture of other metabolites and media components. journalagent.com

A multi-step purification protocol is typically employed, starting with solvent extraction, followed by a series of column chromatography steps. nih.gov Adsorption chromatography using resins like silica (B1680970) gel is a common practice. nih.gov The separation in column chromatography is based on the differential adsorption of the components of the mixture to the stationary phase. journalagent.comiipseries.org

High-Performance Liquid Chromatography (HPLC), particularly in a preparative reverse-phase mode, is a critical final step for obtaining highly purified this compound. nih.gov Reverse-phase HPLC separates molecules based on their hydrophobicity, which is effective for purifying peptide-based compounds like this compound. Capillary electrokinetic chromatography (CEKC) and other liquid chromatography (LC) methods have also been explored for the enantiomeric separation of similar organometallic compounds, highlighting the versatility of chromatographic techniques in this field. nih.gov

Table 1: Chromatographic Methods for this compound and Related Compounds

| Technique | Stationary Phase | Mobile Phase Principle | Application |

|---|---|---|---|

| Adsorption Column Chromatography | Silica Gel, Adsorption Resin | Gradient or isocratic elution with organic solvents | Initial purification and fractionation nih.gov |

| Preparative Reverse-Phase HPLC | C18 or other hydrophobic material | Gradient of water and organic solvent (e.g., acetonitrile) | Final purification to high purity nih.gov |

Spectrometric Methods for Quantification in Complex Biological Matrices (e.g., LC-MS/MS, ICP-MS)

Once isolated, or for pharmacokinetic and pharmacodynamic studies, quantifying this compound in complex biological matrices like plasma, tissues, urine, and feces is essential. nih.govmdpi.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for this purpose due to its high sensitivity and selectivity. nih.govmdpi.comnih.gov

The LC-MS/MS method involves chromatographic separation of the analyte from the matrix components followed by mass spectrometric detection. nih.gov The use of tandem mass spectrometry (MS/MS) allows for specific detection by monitoring a specific precursor-to-product ion transition for this compound, which minimizes interference from the biological matrix. mdpi.com Method development and validation are critical to ensure accurate and reliable quantification. nih.govyoutube.com

Given that this compound is an iron-containing compound, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be employed to determine the total iron content. pcdn.co This technique is capable of detecting metals and several non-metals at very low concentrations. pcdn.cofrontiersin.org For speciation analysis, which involves identifying the different chemical forms of an element, a hyphenated technique like Ion Chromatography-Inductively Coupled Plasma Mass Spectrometry (IC-ICP-MS) can be utilized. thermofisher.com This would allow for the specific quantification of the iron associated with this compound versus other iron species in a biological sample.

Table 2: Spectrometric Techniques for this compound Quantification

| Technique | Principle | Sample Preparation | Application |

|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of specific ion transitions. nih.govmdpi.com | Protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov | Quantification of this compound in plasma, tissues, and other biological fluids. nih.govmdpi.com |

| ICP-MS | Ionization of the sample in an inductively coupled plasma followed by mass spectrometric detection of isotopes. pcdn.co | Microwave digestion with concentrated acids. pcdn.co | Determination of total iron content in biological samples. |

Electrochemical Detection and Sensing Approaches for this compound

The presence of the iron center in this compound makes it amenable to electrochemical detection methods. mdpi.com Ferrocene (B1249389) and its derivatives are well-known for their reversible one-electron redox behavior, which forms the basis for their use in electrochemical sensors. acs.orgmdpi.com This property can be exploited to develop sensitive and selective analytical methods for this compound.

Electrochemical aptasensors, for example, have been developed for the detection of various molecules by functionalizing electrodes with a ferrocene derivative as a redox probe and a specific aptamer as a bioreceptor. nih.gov The binding of the target molecule to the aptamer induces a conformational change that alters the electrochemical signal of the ferrocene, allowing for quantification. nih.gov Similar principles could be applied to develop a specific sensor for this compound.

Cyclic voltammetry and differential pulse voltammetry are common electrochemical techniques used to study the redox properties of ferrocene-containing compounds and can be adapted for the quantitative analysis of this compound. mdpi.com These methods offer the potential for rapid and cost-effective detection compared to spectrometric techniques.

Imaging Techniques for Subcellular Localization and Tissue Distribution (non-human, preclinical)

For visualizing small molecules like this compound at the subcellular level, traditional fluorescence microscopy can be challenging due to the potential for bulky fluorescent tags to alter the molecule's activity and localization. nih.gov To overcome this, advanced techniques like stimulated Raman scattering (SRS) microscopy can be used. nih.gov This technique involves labeling the molecule of interest with a small vibrational tag, such as an alkyne, which has a unique Raman signal in a region of the cellular spectrum that is otherwise silent. nih.gov This allows for live-cell imaging with high sensitivity and specificity. nih.gov Studies on similar compounds, ferrostatins, have successfully used SRS microscopy to reveal their accumulation in specific organelles like lysosomes, mitochondria, and the endoplasmic reticulum. nih.gov

For tissue-level distribution, radionuclide imaging techniques such as Positron Emission Tomography (PET) can be utilized. nih.gov This would involve synthesizing a version of this compound containing a positron-emitting isotope of iron (e.g., ⁵²Fe) or another suitable radionuclide. PET imaging would then allow for the non-invasive, real-time visualization of the compound's distribution throughout the body of a preclinical model. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ferrocins |

| Ferrocene |

Future Directions and Research Perspectives on Ferrocin a

Development of Ferrocin A as a Chemical Biology Probe

The inherent electrochemical properties of ferrocene (B1249389), including its reversible one-electron oxidation to the ferrocenium (B1229745) cation, make its derivatives excellent candidates for chemical biology probes wikipedia.org. This compound could be developed as a probe to investigate specific biological processes or interactions within living systems. Research in this area could focus on conjugating this compound to biomolecules such as fatty acids, peptides, or nucleic acids to mimic and study biomolecular binding interactions or to detect specific analytes via electrochemical methods. For instance, ferrocene conjugates have been designed to establish key properties for biomolecular binding studies, with amperometric detection sought for use in protein/blood solutions. The stability of the ferrocenium cation and the effect of different linkers on its electrochemical properties are crucial aspects for optimizing such probes.

Table 10.1: Potential Applications of this compound as a Chemical Biology Probe

| Probe Type | Mechanism of Action | Potential Biological Application | Key Property Leveraged |

| Electrochemical | Redox activity (Fe(II)/Fe(III) interconversion) | Detection of biological analytes, monitoring cellular redox states | Reversible redox potential |

| Bioconjugate | Covalent attachment to biomolecules | Studying protein-ligand interactions, enzyme activity, DNA binding | Functionalizability |

| Fluorescent/Optical | Integration with fluorophores for signal modulation | Imaging cellular processes, sensing specific ions or molecules in cells | Tunable electronic properties |

Exploration of Synergistic Effects with Clinically Approved Antimicrobials

Given the reported antimicrobial activities of various ferrocene compounds, a significant future direction for this compound involves investigating its synergistic effects when combined with existing clinically approved antimicrobials nih.gov. Organometallic compounds often exhibit multi-modal mechanisms of action, which can help overcome drug resistance in bacteria nih.gov. Studies could focus on how this compound might enhance the efficacy of conventional antibiotics, potentially by disrupting bacterial cell membranes, inhibiting virulence factors, or interfering with cellular respiration. Research has shown that some metal-antibiotic combinations can lead to synergistic effects, improving antimicrobial properties. For example, ferrocenyl chalcones associated with commercial antimicrobials have shown synergistic effects against multidrug-resistant bacteria.

Innovations in Drug Delivery Systems for Targeted Action (preclinical concept)

The development of sophisticated drug delivery systems for this compound is a promising preclinical concept aimed at enhancing its therapeutic efficacy and minimizing off-target effects. Ferrocene's lipophilic nature and redox properties make it suitable for incorporation into various nanocarriers, such as micelles, metal-organic frameworks (MOFs), polymers, and dendrimers. Redox-triggered drug release systems, particularly those responsive to the higher glutathione (B108866) concentration in tumor tissues, are being explored. For instance, ferrocene-modified phospholipids (B1166683) have been used to create redox-triggered vesicles that selectively release chemotherapeutic agents into cancer cells. Future research could focus on designing this compound-loaded nanoplatforms that degrade in specific microenvironments (e.g., acidic tumor environments or areas of high reactive oxygen species) to achieve targeted and controlled release.

Table 10.3: Preclinical Concepts for this compound Drug Delivery Systems

| Delivery System Type | Mechanism of Targeted Release | Potential Advantages |

| Redox-responsive | Triggered by redox potential differences (e.g., GSH) | Enhanced specificity to cancer cells, reduced systemic toxicity |

| pH-responsive | Degradation in acidic environments (e.g., tumors) | Site-specific drug release, improved therapeutic index |

| Nanoparticle-based | Encapsulation in micelles, MOFs, polymers | Improved solubility, prolonged circulation, reduced degradation |

Broader Applications in Bio-Organometallic Chemistry beyond Antimicrobials

Beyond its antimicrobial potential, this compound's integration into bio-organometallic chemistry could extend to other therapeutic areas, mirroring the diverse applications of ferrocene derivatives. Ferrocene compounds have been extensively studied for their anticancer, antimalarial, and antiviral activities. Research could explore this compound as a scaffold for developing new anticancer agents, potentially by modifying its structure to target specific cancer pathways or by leveraging its ability to generate reactive oxygen species via Fenton chemistry within the tumor microenvironment. Furthermore, its potential in diagnostic imaging or as a component in biosensors could be investigated, given the use of ferrocene as an electrochemical label in various biosensing applications.

Theoretical and Computational Advances in this compound Research

Theoretical and computational chemistry will play a pivotal role in accelerating the research and development of this compound. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) can be employed to predict and understand the electronic structures, optical properties, and reactivity of this compound and its derivatives. Computational studies can provide insights into the underlying mechanisms of action, guide the rational design of new derivatives with improved properties, and predict interactions with biological targets. This includes understanding conformational preferences, solvent effects, and the precise nature of interactions with biomolecules, which are crucial for optimizing its biological activity and drug-like properties.

Ethical Considerations and Sustainability in Natural Product Sourcing and Research

While this compound is a synthetic chemical compound derived from ferrocene, if its development or future modifications involve inspiration from natural products or the use of naturally derived precursors, ethical considerations and sustainability in sourcing become paramount. This includes ensuring responsible procurement practices, minimizing environmental impact, and promoting fair labor standards throughout the supply chain. Research in this area should adhere to principles of environmental stewardship, resource conservation, and biodiversity protection. Transparency and traceability in the sourcing of any natural components or precursors would be essential to align with ethical and sustainable research practices.

Q & A

What methodologies are recommended for identifying research gaps in Ferrocin A studies?

Basic Research Question

To identify gaps, conduct a systematic literature review using academic databases (PubMed, Web of Science) with Boolean search terms (e.g., "this compound AND biosynthesis," "this compound AND pharmacokinetics"). Prioritize peer-reviewed articles and apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to categorize existing studies. Use tools like PRISMA flowcharts to map inclusion/exclusion criteria and highlight understudied areas, such as this compound's interactions with non-target proteins .

How can researchers design experiments to isolate this compound from complex biological matrices?

Basic Research Question

Optimize extraction protocols using Design of Experiments (DOE) principles. For example:

- Factors : Solvent polarity (methanol vs. ethyl acetate), pH, temperature.

- Response Variables : Yield, purity (HPLC validation).

Include negative controls (matrices without this compound) and validate with spike-recovery tests (>85% recovery). Reference protocols from Srinivasan et al. (2007) for phenolic compound isolation .

What statistical approaches resolve contradictions in this compound’s reported bioactivity data?

Advanced Research Question

Contradictions (e.g., antioxidant efficacy in vitro vs. in vivo) require:

- Meta-analysis : Pool data from heterogeneous studies using random-effects models to account for variability in cell lines, dosage, and assay methods.

- Sensitivity Analysis : Test if outliers (e.g., high-dose cytotoxicity) disproportionately influence conclusions.

- Replication Studies : Validate conflicting results under standardized conditions (e.g., ISO 10993 for cytotoxicity assays) .

How to structure a mechanistic study on this compound’s enzyme inhibition?

Advanced Research Question

Adopt a multi-tiered approach :

In Silico Docking : Use AutoDock Vina to predict binding affinities for target enzymes (e.g., cyclooxygenase-2).

Kinetic Assays : Measure IC₅₀ values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition.

Structural Validation : Employ X-ray crystallography or cryo-EM to confirm binding sites. Reference Kikuzaki et al. (2002) for analogous flavonoid studies .

What frameworks guide the development of a novel this compound synthesis protocol?

Basic Research Question

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Assess reagent availability (e.g., rare precursors) and scalability.

- Novelty : Compare with existing routes (e.g., Mathew & Abraham, 2008) to ensure improved yield or stereoselectivity.

- Ethical Compliance : Adopt green chemistry principles (e.g., solvent recycling) .

How to address variability in this compound’s pharmacokinetic data across species?

Advanced Research Question

Use allometric scaling and compartmental modeling:

Interspecies Scaling : Correlate body surface area with clearance rates (e.g., mouse-to-human extrapolation).

PBPK Modeling : Incorporate tissue-specific parameters (e.g., liver metabolism, renal excretion) from Balasubashini et al. (2004).

Covariate Analysis : Identify factors (e.g., diet, genetic polymorphisms) contributing to variability .

What strategies validate this compound’s purity in synthetic batches?

Basic Research Question

Combine orthogonal analytical methods:

- HPLC-DAD/MS : Quantify purity (>98%) and detect isomers.

- NMR Spectroscopy : Assign protons in aromatic regions (δ 6.5–7.5 ppm) to confirm structural integrity.

- Elemental Analysis : Validate empirical formula (e.g., C₁₀H₁₂O₄). Document protocols per Beilstein Journal guidelines .

How to integrate multi-omics data for this compound’s mode-of-action studies?

Advanced Research Question

Adopt a systems biology workflow :

Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., NF-κB pathway).

Proteomics : SILAC labeling to quantify protein abundance changes.

Metabolomics : LC-MS/MS to track metabolite flux. Use tools like MetaboAnalyst for pathway enrichment analysis. Cross-reference with databases (KEGG, Reactome) .

What criteria determine this compound’s inclusion in preclinical toxicity studies?

Basic Research Question

Follow OECD Guidelines 423/425 :

- Acute Toxicity : Dose-range findings (LD₅₀ > 2000 mg/kg in rodents).

- Genotoxicity : Ames test (±S9 metabolic activation) and micronucleus assay.

- Cardiotoxicity : hERG channel inhibition screening (IC₅₀ > 30 μM). Report results using STARD criteria .

How to reconcile conflicting reports on this compound’s antioxidant vs. pro-oxidant effects?

Advanced Research Question

Apply dose-response and redox profiling :

Dose Thresholds : Use ROS probes (DCFH-DA) to identify concentration-dependent shifts (e.g., antioxidant <50 μM vs. pro-oxidant >100 μM).

Redox Environment : Test under normoxic vs. hypoxic conditions.

Nrf2 Knockout Models : Confirm dependency on antioxidant response pathways. Reference Ou & Kwok (2004) for redox duality in phenolic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.